molecular formula C18H13ClN4OS B11528731 (2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile

(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B11528731
M. Wt: 368.8 g/mol
InChI Key: IVPYPPUBJNQXNE-XQNSMLJCSA-N
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Description

(E)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, a methoxyphenyl group, and a carbohydrazonoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced via substitution reactions using suitable reagents.

    Formation of Carbohydrazonoyl Cyanide Moiety: This step involves the reaction of hydrazine derivatives with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole hydrides.

Scientific Research Applications

(E)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

Uniqueness

(E)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is unique due to its specific combination of functional groups and the presence of the carbohydrazonoyl cyanide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

(2E)-4-(4-chlorophenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C18H13ClN4OS/c1-24-15-8-6-14(7-9-15)22-23-16(10-20)18-21-17(11-25-18)12-2-4-13(19)5-3-12/h2-9,11,22H,1H3/b23-16+

InChI Key

IVPYPPUBJNQXNE-XQNSMLJCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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